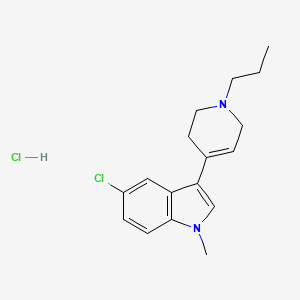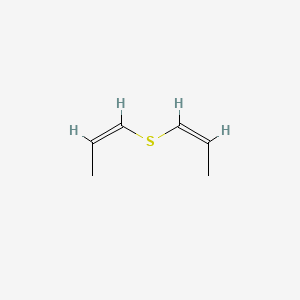
Di-1-propenyl sulfide, (Z,Z)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Di-1-propenyl sulfide, (Z,Z)-: is an organic sulfide that is characterized by the presence of two prop-1-en-1-yl groups attached to a sulfur atom. This compound is a volatile constituent found in garlic and onions . It is known for its distinctive aroma and is used as a flavoring agent in the food industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of di-1-propenyl sulfide, (Z,Z)- typically involves the reaction of prop-1-en-1-yl halides with hydrogen sulfide under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction .
Industrial Production Methods: On an industrial scale, di-1-propenyl sulfide, (Z,Z)- can be produced through the distillation of garlic oil, which contains a mixture of sulfur-containing compounds. The compound is then isolated and purified using techniques such as gas chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: Di-1-propenyl sulfide, (Z,Z)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-1-en-1-yl groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Bases like sodium hydroxide or potassium hydroxide are commonly used.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted sulfides depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Di-1-propenyl sulfide, (Z,Z)- is used as a precursor in the synthesis of more complex sulfur-containing compounds.
Biology and Medicine: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties. It is a subject of research for its role in the health benefits associated with garlic consumption .
Industry: In the food industry, di-1-propenyl sulfide, (Z,Z)- is used as a flavoring agent to impart a garlic-like aroma to various food products .
Mécanisme D'action
The mechanism by which di-1-propenyl sulfide, (Z,Z)- exerts its effects involves its interaction with cellular components. The compound can modify proteins and enzymes through the formation of disulfide bonds, affecting their function. It also interacts with cellular membranes, altering their permeability and leading to antimicrobial effects .
Comparaison Avec Des Composés Similaires
Diallyl disulfide: Another sulfur-containing compound found in garlic, known for its antimicrobial properties.
Allyl methyl sulfide: A compound with a similar structure but different functional groups, also found in garlic and onions.
Uniqueness: Di-1-propenyl sulfide, (Z,Z)- is unique due to its specific configuration and the presence of two prop-1-en-1-yl groups. This configuration contributes to its distinct aroma and reactivity compared to other sulfur-containing compounds .
Propriétés
Numéro CAS |
37981-36-5 |
|---|---|
Formule moléculaire |
C6H10S |
Poids moléculaire |
114.21 g/mol |
Nom IUPAC |
(Z)-1-[(Z)-prop-1-enyl]sulfanylprop-1-ene |
InChI |
InChI=1S/C6H10S/c1-3-5-7-6-4-2/h3-6H,1-2H3/b5-3-,6-4- |
Clé InChI |
RJDJXOBGMMKPMH-GLIMQPGKSA-N |
SMILES isomérique |
C/C=C\S/C=C\C |
SMILES canonique |
CC=CSC=CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


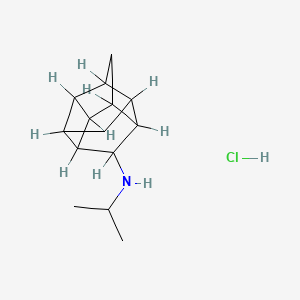
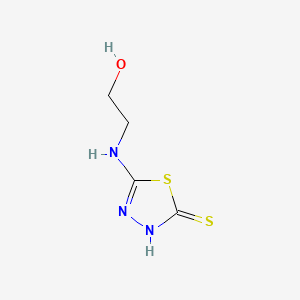
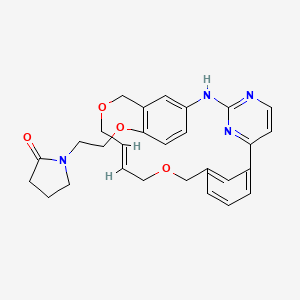
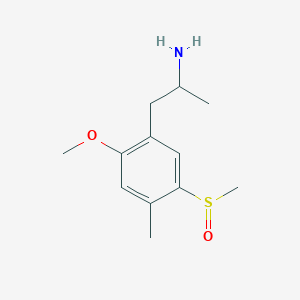
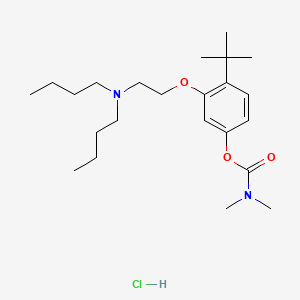
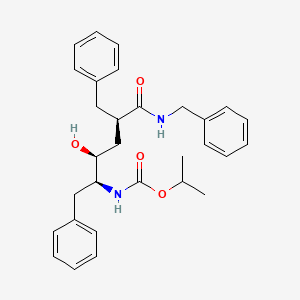
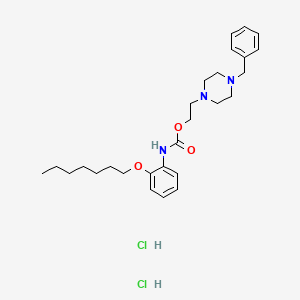
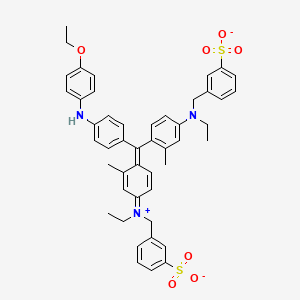
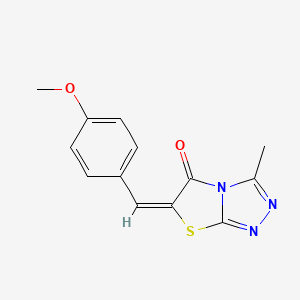
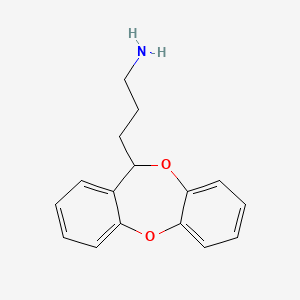
![4H-Thieno[3,4-e]-1,2,4-thiadiazine-4-acetonitrile, 2,3-dihydro-3-oxo-2-(3-pyridinylmethyl)-, 1,1-dioxide](/img/structure/B12748848.png)
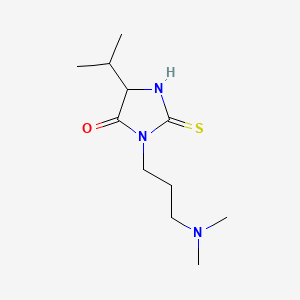
![2-(9-chloroindolo[3,2-b]quinoxalin-6-yl)-N-[(E)-(3-hydroxyphenyl)methylideneamino]acetamide](/img/structure/B12748865.png)
